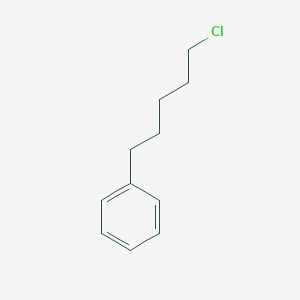
1-氯-5-苯基戊烷
描述
1-Chloro-5-phenylpentane is an organic compound with the molecular formula C11H15Cl It is a member of the phenylalkyl chlorides family, characterized by a phenyl group attached to a pentane chain with a chlorine atom at the terminal position
科学研究应用
1-Chloro-5-phenylpentane is utilized in various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of phenylalkyl chlorides with biological systems.
Medicine: Investigated for its potential pharmacological properties and effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
1-Chloro-5-phenylpentane is a chemical compound that primarily targets the Friedel-Crafts cyclialkylation process . This process is a type of intramolecular alkylation of aryl-substituted halides .
Mode of Action
The compound interacts with its targets through a mechanism involving rearrangement and cyclialkylation . The rearrangement precedes cyclialkylation . During this process, extensive deuterium scrambling between C-1, C-2, and C-3 occurs .
Biochemical Pathways
The primary biochemical pathway affected by 1-Chloro-5-phenylpentane is the Friedel-Crafts cyclialkylation pathway . This pathway involves the intramolecular alkylation of aryl-substituted halides
Result of Action
It is known that the compound participates in the friedel-crafts cyclialkylation process, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-5-phenylpentane. For instance, the compound is likely to be mobile in the environment due to its volatility .
生化分析
Biochemical Properties
1-Chloro-5-phenylpentane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The interactions between 1-Chloro-5-phenylpentane and these biomolecules are typically characterized by the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function .
Cellular Effects
1-Chloro-5-phenylpentane has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . Additionally, 1-Chloro-5-phenylpentane can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular processes can result in changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 1-Chloro-5-phenylpentane involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, 1-Chloro-5-phenylpentane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-5-phenylpentane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloro-5-phenylpentane can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to 1-Chloro-5-phenylpentane can result in cumulative effects on cellular function, such as changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-Chloro-5-phenylpentane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of 1-Chloro-5-phenylpentane have been associated with increased oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for specific research applications.
Metabolic Pathways
1-Chloro-5-phenylpentane is involved in various metabolic pathways, including those mediated by enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux and levels of metabolites can be influenced by the presence of 1-Chloro-5-phenylpentane, resulting in changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Chloro-5-phenylpentane within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, 1-Chloro-5-phenylpentane can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5-phenylpentane can be synthesized through the alkylation of malonic ester with phenylalkyl chloridesThe resulting acids are then reduced by hydride to primary alcohols, which are converted to the primary chlorides by decomposing the intermediate chlorosulfite esters .
Industrial Production Methods: Industrial production of 1-Chloro-5-phenylpentane typically involves the chlorination of phenylpentane derivatives under controlled conditions. The process may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions: 1-Chloro-5-phenylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclialkylation Reactions: This compound can undergo intramolecular alkylation, resulting in the formation of cyclic compounds such as methyltetralins.
Common Reagents and Conditions:
Friedel-Crafts Alkylation: Utilizes catalysts like aluminum chloride to facilitate the cyclialkylation process.
Hydride Transfer Reactions: Involves the transfer of hydride ions, leading to the formation of various alkylbenzenes and other products.
Major Products Formed:
Methyltetralins: Formed through cyclialkylation.
Alkylbenzenes: Resulting from hydride transfer reactions.
相似化合物的比较
- 1-Chloro-3-phenylpropane
- 1-Chloro-4-phenylbutane
- 1-Chloro-2-phenylethane
Comparison: 1-Chloro-5-phenylpentane is unique due to its longer carbon chain, which allows for more extensive cyclialkylation and hydride transfer reactions compared to its shorter-chain counterparts. This results in a wider variety of cyclic and alkylbenzene products, making it a valuable compound for synthetic and industrial applications .
属性
IUPAC Name |
5-chloropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLBVYYDZDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333903 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-63-8 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the expected product when 1-chloro-5-phenylpentane undergoes Friedel–Crafts cyclialkylation?
A1: While one might expect a benzocycloheptane (benzsuberane) to form via direct ring closure, research has shown that 1-chloro-5-phenylpentane actually yields alkyltetralins under Friedel–Crafts conditions []. This suggests that rearrangements in the side chain of the molecule occur during the reaction, leading to the unexpected product.
Q2: How was the possibility of benzsuberane rearrangement ruled out as the mechanism for alkyltetralin formation in these reactions?
A2: Researchers specifically investigated the cyclialkylation of 3-chloro-3,7-dimethyl-7-phenyloctane (Xb) []. This molecule, if it formed a benzsuberane intermediate, would be structurally restricted from undergoing the necessary rearrangements to yield an alkyltetralin. Despite this, the reaction still produced alkyltetralins, definitively demonstrating that the rearrangements occur in the side chain of the phenylalkyl chloride before cyclization, and not via a benzsuberane intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
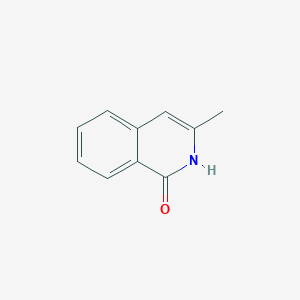
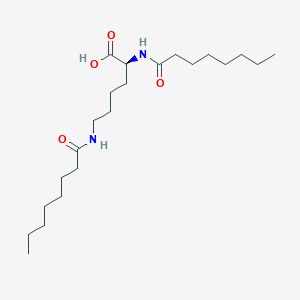
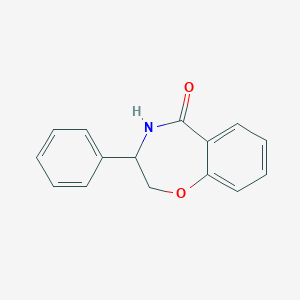

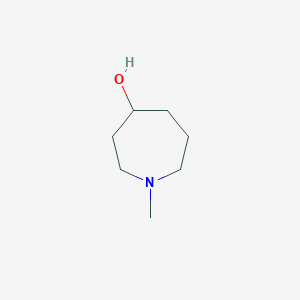
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
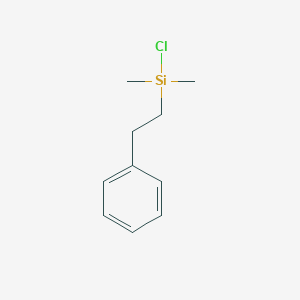


![2-[2-(4-methoxyphenyl)ethenyl]pyridine](/img/structure/B101573.png)
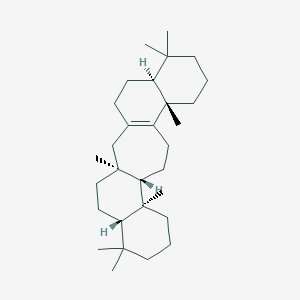
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
